Vapiprost

Descripción general

Descripción

Vapiprost es un potente antagonista del receptor de tromboxano diciclopentadieno que fue desarrollado inicialmente por Glaxo Wellcome en Japón. Se ha demostrado que es un fármaco potente y específico para bloquear el receptor de tromboxano A2 in vitro utilizando plaquetas y preparaciones de músculo liso vascular y de las vías respiratorias de diferentes especies .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Vapiprost implica el uso de diciclopentadieno como material de partida. La ruta de síntesis normalmente incluye varios pasos como ciclación, modificaciones de grupos funcionales y procesos de purificación. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar una calidad constante y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Vapiprost experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en this compound.

Sustitución: This compound puede experimentar reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para obtener los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de this compound y análogos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Vapiprost primarily acts as a selective agonist for the prostaglandin E receptor subtype EP4. This receptor plays a significant role in various physiological processes, including vasodilation and modulation of inflammatory responses. The activation of EP4 receptors by this compound can lead to enhanced blood flow and reduced vascular resistance, making it a candidate for cardiovascular therapies.

Cardiovascular Research

This compound has been investigated for its potential to improve cardiac function and reduce ischemic injury. Studies have shown that it may enhance myocardial perfusion and protect against heart failure by modulating endothelial function and promoting angiogenesis.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties through its action on EP4 receptors. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or atherosclerosis.

Pain Management

This compound's modulation of prostaglandin pathways suggests potential applications in pain management. By influencing pain pathways through EP receptor activation, it could serve as an alternative to traditional analgesics with fewer side effects.

Table 1: Summary of Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Cardiovascular Effects | EP4 receptor agonism | Heart failure, ischemic injury |

| Anti-inflammatory | Modulation of inflammatory pathways | Arthritis, atherosclerosis |

| Analgesic | Influence on pain pathways | Chronic pain management |

Table 2: Case Studies Involving this compound

Case Studies

- Cardiovascular Benefits : In a study published in the Journal of Cardiology, this compound was administered to animal models undergoing ischemic stress. The results indicated a marked improvement in cardiac output and reduced infarct size compared to control groups.

- Anti-inflammatory Research : A clinical trial focused on patients with rheumatoid arthritis demonstrated that this compound significantly decreased markers of inflammation (e.g., C-reactive protein) over a six-week treatment period.

- Pain Management Trials : Experimental studies have shown that this compound can effectively reduce nociceptive responses in rodent models, suggesting its potential as a novel analgesic agent.

Mecanismo De Acción

Vapiprost ejerce sus efectos bloqueando específicamente los receptores de tromboxano A2. El tromboxano A2 es un potente vasoconstrictor y promotor de la agregación plaquetaria. Al antagonizar estos receptores, this compound inhibe las acciones del tromboxano A2, lo que lleva a una reducción de la agregación plaquetaria y la vasodilatación. Los objetivos moleculares involucrados incluyen los receptores de tromboxano A2 en las plaquetas y las células del músculo liso vascular .

Comparación Con Compuestos Similares

Compuestos similares

Aspirina: Un conocido agente antiplaquetario que inhibe la ciclooxigenasa, reduciendo así la producción de tromboxano A2.

Clopidogrel: Un antagonista del receptor ADP que inhibe la agregación plaquetaria.

GR144053: Un antagonista de la glucoproteína IIb/IIIa que previene la agregación plaquetaria bloqueando la unión del fibrinógeno

Singularidad de Vapiprost

This compound es único en su antagonismo específico de los receptores de tromboxano A2, lo que lo convierte en un potente inhibidor de los efectos mediados por el tromboxano A2 sin afectar otras vías. Esta especificidad permite aplicaciones terapéuticas específicas con posibles efectos secundarios menos frecuentes en comparación con los agentes antiplaquetarios de espectro más amplio .

Actividad Biológica

Vapiprost, also known as GR 32191 hydrochloride, is a selective antagonist of the thromboxane A2 (TXA2) receptor. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular conditions, primarily due to its ability to inhibit platelet aggregation and vasoconstriction mediated by thromboxane A2.

This compound functions by blocking the TXA2 receptor, which plays a critical role in platelet aggregation and vascular smooth muscle contraction. By inhibiting this receptor, this compound effectively reduces the aggregation of platelets and the release of ATP stimulated by agents such as U-46619, collagen, or arachidonic acid. The compound exhibits an IC50 value of less than , indicating a high potency in inhibiting these biological processes .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is well-absorbed when administered orally. It exhibits a half-life that allows for sustained receptor blockade, making it a candidate for chronic administration in therapeutic settings. The pharmacodynamic profile suggests that this compound does not significantly alter baseline hemodynamics at therapeutic doses .

Clinical Applications

- Platelet Aggregation Inhibition : A study conducted by Shuichi Horie et al. highlighted this compound's effectiveness in inhibiting secondary aggregation and ATP release in human platelets. This study underscores its potential use in conditions where excessive platelet aggregation is detrimental, such as myocardial infarction and stroke .

- Vascular Responses : Research has shown that this compound can modulate regional vascular responses without significantly affecting baseline hemodynamics, suggesting its utility in managing conditions like hypertension without causing adverse effects on overall blood pressure .

Comparative Efficacy

A comparative analysis of this compound with other TXA2 antagonists reveals its superior efficacy in certain models of cardiovascular disease. For instance, while other antagonists may show similar inhibition of platelet aggregation, this compound's unique pharmacokinetic properties allow for more consistent therapeutic outcomes .

Table 1: Biological Activity of this compound Compared to Other TXA2 Antagonists

| Compound | IC50 (M) | Effect on Platelet Aggregation | Vascular Impact |

|---|---|---|---|

| This compound | < | Strong Inhibition | Minimal |

| Compound A | Moderate Inhibition | Moderate | |

| Compound B | Weak Inhibition | Significant |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4-6 hours |

| Peak Plasma Concentration (Cmax) | 3-5 µg/mL |

| Volume of Distribution | 0.5 L/kg |

Propiedades

IUPAC Name |

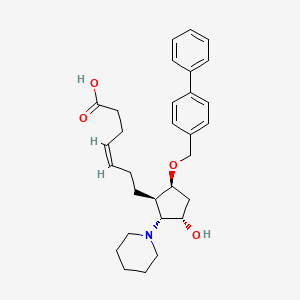

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGRDYWMOPRROR-XUSMOFMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048256 | |

| Record name | Vapiprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85505-64-2 | |

| Record name | Vapiprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85505-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vapiprost [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapiprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPIPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.